6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a hexahydroquinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide, followed by reaction with aminopyrazoles, aminotriazole, or aminotetrazole to produce fused quinazoline derivatives . Another approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine
- 6-Methyl-4-(4-methylphenyl)-N,1-(diphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
6-methyl-N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydroquinoline core and the presence of both methyl and carboxamide groups make it a versatile compound for various applications.
Properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-3-6-14(7-4-11)19-17(21)15-10-13-9-12(2)5-8-16(13)20-18(15)22/h3-4,6-7,10,12H,5,8-9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLISDYKDLLPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.